molecular formula C19H23ClN2O3S B11645075 2-(N-benzyl4-chlorobenzenesulfonamido)-N-(butan-2-yl)acetamide

2-(N-benzyl4-chlorobenzenesulfonamido)-N-(butan-2-yl)acetamide

Cat. No.: B11645075
M. Wt: 394.9 g/mol
InChI Key: BZUNBHDEGWLNRZ-UHFFFAOYSA-N
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Description

2-(N-benzyl4-chlorobenzenesulfonamido)-N-(butan-2-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-benzyl4-chlorobenzenesulfonamido)-N-(butan-2-yl)acetamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with benzylamine under basic conditions.

    Acylation: The resulting sulfonamide is then acylated with butan-2-yl acetic acid or its derivatives in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

    Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-(N-benzyl4-chlorobenzenesulfonamido)-N-(butan-2-yl)acetamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Possible antimicrobial or anticancer properties.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The molecular targets could include enzymes involved in folate synthesis or cell wall formation.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    N-(4-chlorophenyl)sulfonamide: Similar structure but lacks the benzyl and butan-2-yl groups.

Uniqueness

2-(N-benzyl4-chlorobenzenesulfonamido)-N-(butan-2-yl)acetamide is unique due to its specific substituents, which may confer unique biological activity or chemical reactivity compared to simpler sulfonamides.

Properties

Molecular Formula

C19H23ClN2O3S

Molecular Weight

394.9 g/mol

IUPAC Name

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-butan-2-ylacetamide

InChI

InChI=1S/C19H23ClN2O3S/c1-3-15(2)21-19(23)14-22(13-16-7-5-4-6-8-16)26(24,25)18-11-9-17(20)10-12-18/h4-12,15H,3,13-14H2,1-2H3,(H,21,23)

InChI Key

BZUNBHDEGWLNRZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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